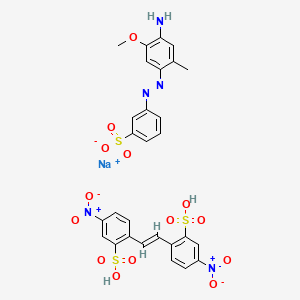
Einecs 215-400-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Bismuth tetroxide can be synthesized through various methods, including the thermal decomposition of bismuth nitrate or bismuth hydroxide. The reaction typically involves heating the precursor compounds at high temperatures in the presence of oxygen to yield bismuth tetroxide.
Industrial Production Methods
In industrial settings, bismuth tetroxide is produced by the controlled oxidation of bismuth metal or bismuth-containing ores. The process involves roasting the ores in a furnace at elevated temperatures, followed by purification steps to isolate the desired compound.
化学反応の分析
Types of Reactions
Bismuth tetroxide undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in various chemical processes.
Reduction: Bismuth tetroxide can be reduced to lower oxidation states of bismuth, such as bismuth(III) oxide.
Substitution: It can participate in substitution reactions where other elements or compounds replace oxygen atoms.
Common Reagents and Conditions
Common reagents used in reactions with bismuth tetroxide include reducing agents like hydrogen gas or carbon monoxide for reduction reactions. Oxidizing agents such as nitric acid can be used to further oxidize bismuth compounds.
Major Products Formed
The major products formed from reactions involving bismuth tetroxide include bismuth(III) oxide, bismuth metal, and various bismuth salts, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Bismuth tetroxide has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Bismuth compounds, including bismuth tetroxide, are studied for their antimicrobial properties and potential use in medical treatments.
Medicine: Bismuth tetroxide is investigated for its potential use in pharmaceuticals, particularly in formulations for treating gastrointestinal disorders.
Industry: It is used in the production of pigments, ceramics, and glass, as well as in the electronics industry for the manufacture of semiconductors and other electronic components.
作用機序
The mechanism by which bismuth tetroxide exerts its effects involves its ability to act as an oxidizing agent. It can interact with various molecular targets, including enzymes and cellular components, leading to oxidative stress and antimicrobial activity. The pathways involved in its mechanism of action include the generation of reactive oxygen species and the disruption of cellular processes in microorganisms.
類似化合物との比較
Similar Compounds
Bismuth(III) oxide (Bi2O3): Another common bismuth compound with similar applications in catalysis and materials science.
Bismuth subnitrate (Bi5O(OH)9(NO3)4): Used in medical applications for its antimicrobial properties.
Bismuth subsalicylate (C7H5BiO4): Known for its use in over-the-counter medications for gastrointestinal relief.
Uniqueness
Bismuth tetroxide is unique due to its higher oxidation state compared to other bismuth compounds. This property makes it a more potent oxidizing agent, which can be advantageous in certain chemical reactions and industrial processes.
特性
CAS番号 |
1325-61-7 |
|---|---|
分子式 |
C28H24N5NaO14S3 |
分子量 |
773.7 g/mol |
IUPAC名 |
sodium;3-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]benzenesulfonate;5-nitro-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H15N3O4S.C14H10N2O10S2.Na/c1-9-6-12(15)14(21-2)8-13(9)17-16-10-4-3-5-11(7-10)22(18,19)20;17-15(18)11-5-3-9(13(7-11)27(21,22)23)1-2-10-4-6-12(16(19)20)8-14(10)28(24,25)26;/h3-8H,15H2,1-2H3,(H,18,19,20);1-8H,(H,21,22,23)(H,24,25,26);/q;;+1/p-1/b;2-1+; |
InChIキー |
PCBGSVPRNJOHSH-JITBQSAISA-M |
異性体SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=CC=C2)S(=O)(=O)[O-])OC)N.C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O.[Na+] |
正規SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=CC=C2)S(=O)(=O)[O-])OC)N.C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















